molecular formula C23H27F13O6 B12837714 Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester CAS No. 226409-30-9

Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester

Cat. No.: B12837714
CAS No.: 226409-30-9
M. Wt: 646.4 g/mol
InChI Key: HFIWGHMGTAOCRO-UHFFFAOYSA-N
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Description

Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: is a specialized organic compound known for its unique chemical structure and properties. This compound features both vinyloxy and tridecafluorooctyl groups, making it valuable in various scientific and industrial applications. Its structure allows for unique reactivity and stability, particularly in environments requiring resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate typically involves a multi-step process:

    Formation of Vinyloxybutyl Groups: This step involves the reaction of butyl alcohol with vinyl ether under acidic conditions to form the vinyloxybutyl intermediate.

    Introduction of Tridecafluorooctyl Group: The tridecafluorooctyl group is introduced through a nucleophilic substitution reaction, where a suitable tridecafluorooctyl halide reacts with the vinyloxybutyl intermediate.

    Malonate Ester Formation: The final step involves the esterification of the intermediate with malonic acid under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyloxy groups can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the vinyloxy groups, converting them into saturated ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ethers.

    Substitution: Functionalized derivatives with new substituents replacing the tridecafluorooctyl group.

Scientific Research Applications

Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: finds applications in various fields:

    Chemistry: Used as a monomer in polymer synthesis, particularly for creating fluorinated polymers with unique properties.

    Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems due to its stability and resistance to degradation.

    Medicine: Explored for use in medical devices and implants, where its chemical resistance and biocompatibility are advantageous.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.

Mechanism of Action

The compound exerts its effects primarily through its unique chemical structure:

    Molecular Targets: The vinyloxy groups can interact with various substrates, allowing for polymerization or cross-linking reactions.

    Pathways Involved: The tridecafluorooctyl group provides hydrophobicity and chemical resistance, making the compound suitable for applications in harsh environments.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(Vinyloxy)Butyl] Succinate
  • Bis[4-(Vinyloxy)Butyl] Isophthalate
  • Bis[4-(Vinyloxy)Butyl] 1,6-Hexanediylbiscarbamate

Uniqueness

  • Hydrophobicity : The presence of the tridecafluorooctyl group imparts superior hydrophobicity compared to similar compounds.
  • Chemical Resistance : Enhanced resistance to chemical degradation due to the fluorinated group.
  • Versatility : The combination of vinyloxy and tridecafluorooctyl groups allows for a wide range of chemical modifications and applications.

Properties

CAS No.

226409-30-9

Molecular Formula

C23H27F13O6

Molecular Weight

646.4 g/mol

IUPAC Name

bis(4-ethenoxybutyl) 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate

InChI

InChI=1S/C23H27F13O6/c1-3-39-11-5-7-13-41-16(37)15(17(38)42-14-8-6-12-40-4-2)9-10-18(24,25)19(26,27)20(28,29)21(30,31)22(32,33)23(34,35)36/h3-4,15H,1-2,5-14H2

InChI Key

HFIWGHMGTAOCRO-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCOC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCCCOC=C

Origin of Product

United States

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